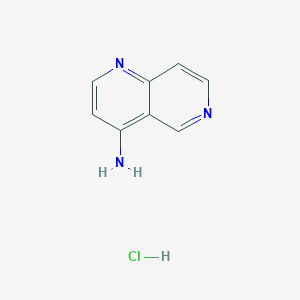

1,6-Naphthyridin-4-amine hydrochloride

Beschreibung

Significance of Naphthyridine Heterocycles in Contemporary Chemical Research

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, hold a significant position in modern chemical research, particularly in the fields of medicinal chemistry and materials science. mdpi.comresearchgate.net These compounds, also referred to as diazanaphthalenes, are structurally analogous to naphthalene (B1677914) but with two carbon atoms replaced by nitrogen atoms. acs.org The arrangement of these nitrogen atoms gives rise to six possible isomers, each with unique electronic and steric properties. acs.orgnih.gov

The burgeoning interest in naphthyridine scaffolds stems from their diverse biological activities. researchgate.netresearchgate.net Various derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The ability of the naphthyridine core to act as a versatile scaffold allows for the synthesis of a vast library of compounds with potential therapeutic applications. mdpi.com For instance, the well-known antibacterial agent, nalidixic acid, features a 1,8-naphthyridine (B1210474) core structure. nih.gov Beyond their medicinal applications, naphthyridine derivatives are also explored for their utility in catalysis and as ligands in coordination chemistry. researchgate.netchemimpex.com

Overview of Isomeric Naphthyridine Systems with a Focus on 1,6-Naphthyridines

The six isomers of naphthyridine are distinguished by the positions of the two nitrogen atoms within the bicyclic framework. acs.org These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.orgnih.gov Each isomer exhibits distinct physical and chemical properties, influencing its potential applications. acs.org

| Isomer | Nitrogen Positions |

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine (B1220473) | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

Among these, the 1,6-naphthyridine scaffold has garnered considerable attention. mdpi.comresearchgate.net It serves as a crucial building block for the synthesis of a variety of bioactive molecules. chemimpex.com The unique arrangement of the nitrogen atoms in the 1,6-isomer influences its reactivity and its ability to interact with biological targets. mdpi.com

Structural Peculiarities of the 1,6-Naphthyridin-4-amine (B1269099) Core and its Protonated Form

The 1,6-Naphthyridin-4-amine core consists of the 1,6-naphthyridine bicyclic system with an amine group substituted at the 4-position. This substitution significantly impacts the electronic distribution within the aromatic rings. The lone pair of electrons on the amine nitrogen can participate in resonance with the π-system of the naphthyridine core, influencing its chemical reactivity and basicity.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,6-naphthyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYXZLOBKCGHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249889-70-1 | |

| Record name | 1,6-Naphthyridin-4-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249889-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 1,6 Naphthyridin 4 Amine Hydrochloride and Its Derivatives

Direct Synthetic Routes to the 1,6-Naphthyridin-4-amine (B1269099) Nucleus

Direct synthetic approaches to the 1,6-naphthyridin-4-amine core often involve the construction of the bicyclic ring system followed by the introduction of the amino group, or a one-pot procedure that forms the complete scaffold. These methods include ring-closing reactions, amination of halogenated precursors, and reduction pathways.

Ring-Closing Reactions and Cyclocondensations for Naphthyridine Formation

A prominent method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines involves an acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation. nih.govrsc.org This approach utilizes 4-(arylamino)nicotinonitriles as precursors, where the cyano group serves as a one-carbon synthon for the formation of the second ring. nih.govrsc.org The reaction is typically mediated by strong acids such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) and proceeds under mild conditions to afford the desired products in good to excellent yields. nih.govrsc.org

Another classical and versatile method for constructing the 1,6-naphthyridine (B1220473) ring system is the Friedländer annulation. nih.gov This reaction involves the condensation of a 4-aminonicotinaldehyde (B1271976) or a related precursor with a compound containing an activated methylene (B1212753) group, such as a ketone or nitrile. nih.gov For instance, the benzo nih.govrsc.orgnaphthyridin-4-amine scaffold has been constructed via a BF3·Et2O-mediated Friedländer annulation between anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline, resulting in a 21% yield. nih.gov

| Entry | Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CF3SO3H | - | 0.5 | 84 |

| 2 | H2SO4 | - | 0.5 | 82 |

| 3 | PPA | - | 2 | Trace |

| 4 | p-TsOH | - | 4 | No Reaction |

| 5 | CF3SO3H | DCM | 0.5 | 92 |

| 6 | CF3SO3H | DCE | 0.5 | 88 |

| 7 | CF3SO3H | THF | 4 | No Reaction |

| 8 | CF3SO3H | Toluene | 4 | No Reaction |

| 9 | CF3SO3H | CH3NO2 | 4 | No Reaction |

Amination Strategies for Halogenated Naphthyridine Precursors

The introduction of an amino group at the C4 position of a pre-formed 1,6-naphthyridine ring can be achieved through amination of a suitable precursor, typically a halogenated derivative. One of the classic methods for the amination of nitrogen-containing heterocycles is the Chichibabin reaction. wikipedia.orgscientificupdate.com This reaction involves the treatment of the heterocyclic compound with sodium amide (NaNH2) or potassium amide (KNH2) in liquid ammonia (B1221849) or an inert solvent to introduce a primary amino group. wikipedia.orgscientificupdate.com The mechanism proceeds through a nucleophilic addition-elimination via a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org For 1,6-naphthyridine, the initial amide attack is charge-controlled, occurring at the site with the lowest electron density. wur.nl While the Chichibabin reaction is a direct method for amination, its application to specific isomers and the reaction conditions need to be carefully controlled to achieve the desired regioselectivity. wur.nl

Alternatively, nucleophilic aromatic substitution (SNAr) of a 4-halo-1,6-naphthyridine can be employed. pressbooks.pubmasterorganicchemistry.comlibretexts.org In this approach, a halogen atom at the 4-position is displaced by an amino group. The reactivity of the aryl halide towards nucleophilic attack is significantly enhanced by the presence of the electron-withdrawing nitrogen atoms in the naphthyridine rings. pressbooks.pubmasterorganicchemistry.comlibretexts.org The reaction typically involves heating the halogenated precursor with a source of ammonia, such as aqueous or gaseous ammonia, or a protected amine followed by deprotection. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. pressbooks.publibretexts.org Copper-catalyzed amination of halo(hetero)arenes using sodium azide (B81097) as the amino source has also been reported as an effective method for the synthesis of primary (hetero)aryl amines. researchgate.net

Hydrogenation and Reduction Pathways for Core Formation

Another synthetic strategy involves the reduction of a functional group to an amine. A common approach is the reduction of a nitro group. nih.govnih.gov If a 4-nitro-1,6-naphthyridine precursor can be synthesized, its subsequent reduction would yield the desired 1,6-naphthyridin-4-amine. A variety of reducing agents are available for the conversion of aromatic nitro compounds to amines, including catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), and chemical reduction with reagents like tin(II) chloride in hydrochloric acid, or iron in acidic media. scispace.comorganic-chemistry.org The choice of reducing agent is crucial to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. scispace.com

Selective hydrogenation of the naphthyridine ring system itself has also been investigated. researchgate.netnih.gov While the primary focus of these studies is often the saturation of one of the pyridine (B92270) rings to form tetrahydronaphthyridines, these methods highlight the potential for catalytic hydrogenation to modify the naphthyridine core. researchgate.netnih.gov For the direct formation of a 4-amino group, a precursor with a reducible functionality at the 4-position would be necessary.

Multicomponent Reaction (MCR) Approaches to Functionalized 1,6-Naphthyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, have emerged as powerful tools in synthetic chemistry for the rapid generation of molecular diversity. ekb.eg These reactions are often atom-economical and can be designed to be environmentally friendly.

Catalyst-Free and Green Synthesis Protocols

The development of catalyst-free and green synthetic methods is a significant goal in modern organic chemistry. rsc.org Multicomponent reactions performed under catalyst-free conditions, often in environmentally benign solvents like water or ethanol, offer a sustainable approach to the synthesis of complex heterocyclic systems. rsc.orgnih.gov For instance, a highly efficient and sustainable approach for the multi-component synthesis of 3-aminoalkylated indoles has been investigated via a Mannich-type reaction under catalyst-free conditions. nih.gov While not directly yielding 1,6-naphthyridin-4-amine, these protocols demonstrate the feasibility of constructing complex molecules without the need for a catalyst. nih.gov

An efficient and environmentally benign synthetic protocol has been developed for the synthesis of benzo[c]pyrazolo rsc.orgjsynthchem.comnaphthyridine derivatives through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. rsc.org This reaction highlights the use of water as a green solvent, short reaction times, and the avoidance of transition metal catalysts. rsc.org Such principles could be applied to the design of green MCRs for the synthesis of 1,6-naphthyridin-4-amine derivatives.

Application of Heterogeneous Catalysis in MCRs

Heterogeneous catalysts offer several advantages in MCRs, including ease of separation from the reaction mixture, potential for recyclability, and improved stability. mdpi.com The use of heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and simplifying purification processes. mdpi.com

A notable example is the synthesis of functionalized 1,6-naphthyridines using a multicomponent reaction of benzaldehydes, malononitrile, and 4-aminocumarin in water at room temperature, catalyzed by SiO2/Fe3O4@MWCNTs. researchgate.net This recyclable catalyst allows for high yields and straightforward separation of the product. researchgate.net Another study reports the diastereoselective synthesis of pyrano and furano naphthyridine derivatives through a multicomponent coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, utilizing Camphor sulfonic acid (CSA) as a catalyst. ekb.eg Furthermore, the use of [Et3NH][HSO4] as an acidic ionic liquid has been shown to be an efficient catalyst for the one-pot, solvent-free synthesis of functionalized nih.govrsc.org-naphthyridines from acetophenones, malononitrile, and secondary amines. rkmmanr.org

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | - | 180 | Trace |

| 2 | 5 | 120 | 60 |

| 3 | 10 | 90 | 80 |

| 4 | 15 | 60 | 85 |

| 5 | 20 | 40 | 93 |

| 6 | 25 | 40 | 93 |

Derivatization Strategies and Functionalization of the Naphthyridine Amine and Ring System

The strategic modification of the 1,6-naphthyridine core is crucial for the development of novel compounds with tailored biological activities. Key methodologies include regioselective functionalization, nucleophilic substitution, palladium-catalyzed coupling reactions, and direct modifications of the amine group.

Regioselective functionalization enables the precise introduction of substituents at specific positions of the 1,6-naphthyridine core, which is essential for developing targeted therapeutic agents. rsc.orgnih.gov Various strategies have been developed to control the position of functionalization, often leveraging the inherent electronic properties of the heterocyclic system. For instance, directed metallation using sterically hindered metal-amide bases like zinc-, magnesium-, and lithium-TMP (2,2,6,6-tetramethylpiperidyl) bases has proven effective for the regioselective functionalization of the related 1,5-naphthyridine (B1222797) scaffold. researchgate.net This approach allows for the sequential introduction of substituents at different positions by carefully choosing the base and reaction conditions. researchgate.net

Another approach involves the use of multi-component reactions under catalyst-free conditions to construct functionalized naphthyridine derivatives with high regioselectivity. rsc.orgekb.eg For example, a one-pot synthesis of functionalized rsc.orgnih.govnaphthyridine derivatives has been achieved through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol. rsc.org This method offers advantages such as short reaction times, high yields, and environmental friendliness. rsc.org

Furthermore, transition metal-free radical cross-coupling reactions have been employed for the arylation at the α-carbon of the pyridone moiety in related aza-heterocycles, demonstrating a method for C-H functionalization under mild conditions without the need for protecting groups. rsc.org The development of such regioselective methods is critical for creating diverse libraries of 1,6-naphthyridine analogs for biological screening.

Table 1: Examples of Regioselective Functionalization Methods for Naphthyridine Scaffolds

| Methodology | Reagents/Conditions | Position of Functionalization | Key Advantages | Reference |

|---|---|---|---|---|

| Directed Metallation | Zn-, Mg-, Li-TMP bases | Specific C-H positions | High regioselectivity, sequential functionalization | researchgate.net |

| Multi-component Domino Reaction | Glutaraldehyde, malononitrile, β-ketoamides, ethanol | Various positions depending on reactants | High yields, catalyst-free, environmentally friendly | rsc.org |

| Transition Metal-Free Radical Cross-Coupling | Aryl hydrazines | α-carbon of pyridone moiety | Mild conditions, no protecting groups required | rsc.org |

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient naphthyridine rings, particularly when activated by suitable leaving groups. acs.orgacs.org The presence of nitrogen atoms in the bicyclic system facilitates these reactions by stabilizing the intermediate Meisenheimer complex.

A common approach involves the displacement of a halide, triflate, or tosyl group by a nucleophile. nih.gov For instance, 1,6-naphthyridine-5,7-diones can be converted into highly reactive 1,6-naphthyridine-5,7-ditriflates. These bench-stable intermediates readily undergo one-pot difunctionalization reactions with various nucleophiles, providing rapid access to diverse, drug-like products. acs.org The substitution of the C5-triflate by an amine nucleophile can be followed by a palladium-catalyzed coupling with a second amine to yield 5,7-diamino naphthyridine scaffolds. acs.org

The synthesis of benzo[h] rsc.orgacs.orgnaphthyridin-2(1H)-ones has been achieved through a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction sequence. nih.gov This method allows for the efficient assembly of a library of analogs with diverse substituents. nih.gov Furthermore, chloronaphthyridinones, synthesized from naphthyridinediones, can undergo further nucleophilic substitution, expanding the range of accessible derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex 1,6-naphthyridine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions, including Suzuki, Heck, Stille, and Sonogashira couplings, are widely used to introduce aryl, heteroaryl, alkyl, and alkynyl groups, thereby extending the conjugation of the naphthyridine system. youtube.comyoutube.com

The Suzuki coupling, in particular, has been extensively used for the functionalization of naphthyridine scaffolds. For example, a flexible synthesis of 1,8-naphthyridine (B1210474) derivatives involves the diazotization and triflation of commercially available 1,8-naphthyridine-2-amines, followed by a Suzuki cross-coupling with various aromatic and heteroaromatic boronic acids. researchgate.net Similarly, the synthesis of 6,8-disubstituted 1,7-naphthyridines as potent phosphodiesterase type 4D inhibitors has been achieved through the extensive use of palladium-catalyzed cross-coupling reactions. nih.gov

These coupling reactions are generally tolerant of a wide range of functional groups, allowing for late-stage diversification of complex molecules. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions on Naphthyridine Scaffolds

| Coupling Reaction | Substrates | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Triflated 1,8-naphthyridines and boronic acids | Not specified | Aryl/heteroaryl substituted 1,8-naphthyridines | researchgate.net |

| Suzuki Coupling | Halogenated 1,7-naphthyridines and boronic acids | Not specified | 6,8-disubstituted 1,7-naphthyridines | nih.gov |

| Heck Coupling | Aryl halide and an alkene | Palladium catalyst | Alkene-substituted naphthyridines | youtube.com |

| Sonogashira Coupling | Aryl halide and a terminal alkyne | Palladium catalyst, copper co-catalyst | Alkynyl-substituted naphthyridines |

The amino group at the 4-position of the 1,6-naphthyridine ring is a key site for functionalization through alkylation and acylation reactions. nih.govwikipedia.org These reactions allow for the introduction of a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds.

N-alkylation can be achieved by reacting the amine with alkyl halides. wikipedia.org However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective monoalkylation, alternative methods such as reductive amination are often employed. masterorganicchemistry.com

Acylation of the amine with acyl chlorides or anhydrides provides the corresponding amides. This transformation is generally high-yielding and can be used to introduce a range of functional groups. The resulting amides can serve as precursors for further modifications or can be the final target compounds.

The primary amine group on the 1,6-naphthyridine ring can be converted into other functional groups via diazotization. organic-chemistry.org Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) forms a diazonium salt. organic-chemistry.org These intermediates are versatile and can be used to introduce a variety of substituents. rsc.org

For example, Sandmeyer-type reactions can be used to replace the diazonium group with halogens (Cl, Br, I) or a cyano group. organic-chemistry.org The Schiemann reaction allows for the introduction of fluorine. The preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones has been reported from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. rsc.org The choice of solvent and reaction conditions is crucial for obtaining good yields of the desired halogenated products. rsc.org These halogenated naphthyridines can then serve as substrates for further functionalization, such as nucleophilic substitution or palladium-catalyzed coupling reactions. rsc.org

It is important to note that the stability of aliphatic diazonium salts is low, and they tend to decompose rapidly into carbocations, leading to a mixture of substitution, elimination, and rearrangement products. nih.gov

Advanced Synthetic Concepts and Analog Design

The design and synthesis of novel 1,6-naphthyridine analogs are driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Advanced synthetic strategies often involve the integration of multiple methodologies to create complex and highly functionalized molecules.

One advanced concept is the use of scaffold hopping, where the 1,6-naphthyridine core is used to replace other heterocyclic systems in known biologically active molecules. This approach can lead to the discovery of new chemical series with improved properties. For example, a scaffold-hop approach was used to discover 2,8-disubstituted-1,6-naphthyridine-based dual CDK8/19 ligands. acs.org

Another strategy involves the development of fused polycyclic 1,6-naphthyridines. A mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed through a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. nih.govresearchgate.netresearchgate.net This method allows for the construction of complex molecular architectures and can be performed on a gram scale. nih.govresearchgate.netresearchgate.net

The design of fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold represents another area of advanced synthesis. mdpi.com These compounds are prepared via a Cu-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, followed by further synthetic modifications to construct the naphthyridinone ring. mdpi.com

Furthermore, the development of novel multi-component reactions continues to be a focus for the efficient synthesis of diverse 1,6-naphthyridine libraries. ekb.eg These reactions offer a high degree of complexity generation in a single step, which is highly desirable in drug discovery.

Scaffold Hopping Approaches in Chemical Design

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel and patentable chemical structures with improved properties by modifying the core molecular framework of a known active compound. nih.govnamiki-s.co.jp While direct examples of scaffold hopping from 1,6-naphthyridin-4-amine hydrochloride are not extensively documented, the principles of this approach can be illustrated by the diverse synthetic routes developed for various 1,6-naphthyridine derivatives. These synthetic endeavors effectively represent scaffold hopping by creating a range of related but structurally distinct cores.

One common approach in scaffold hopping is heterocycle replacement, where one heterocyclic core is replaced by another. namiki-s.co.jp For instance, the core of a known kinase inhibitor could be replaced with a 1,6-naphthyridine scaffold to explore new intellectual property space and potentially improve selectivity or pharmacokinetic properties. The synthesis of novel benzo[b] bohrium.comresearchgate.netnaphthyridine derivatives, for example, can be seen as a form of scaffold hopping where a simpler bicyclic system is elaborated into a more complex tricyclic one, offering new vectors for substitution and interaction with biological targets. mdpi.comnih.gov

The concept of scaffold hopping can be categorized by the degree of structural change from the parent molecule. nih.gov Minor modifications, such as the introduction of substituents or the formation of fused rings, can be considered small "hops" that fine-tune the properties of the original scaffold. The synthesis of various fused polycyclic 1,6-naphthyridin-4-amines from 4-(arylamino)nicotinonitriles is an example of such a strategy, where the basic 1,6-naphthyridine core is expanded to create a library of related but distinct scaffolds. rsc.orgnih.gov

Table 1: Conceptual Approaches to Scaffold Hopping for 1,6-Naphthyridine Derivatives

| Scaffold Hopping Strategy | Description | Potential Application to 1,6-Naphthyridine Scaffold |

|---|---|---|

| Heterocycle Replacement | Swapping the 1,6-naphthyridine core with another bioisosteric heterocycle. | To improve properties like solubility, metabolic stability, or to escape existing patents. |

| Ring Opening/Closure | Modifying the ring system by cleaving or forming bonds to create a new scaffold. | Could lead to novel macrocyclic or spirocyclic derivatives with unique 3D shapes. |

| Topology-based Hopping | Designing a completely new scaffold that maintains the key pharmacophoric features. | To discover entirely new chemical classes with similar biological activity. |

| Scaffold Elaboration | Adding new rings or functional groups to the existing scaffold. | As seen in the synthesis of benzo[b] bohrium.comresearchgate.netnaphthyridines to explore new binding interactions. mdpi.comnih.gov |

Tandem Reactions and One-Pot Synthesis Strategies

Tandem reactions and one-pot syntheses are highly efficient methods for the construction of complex molecules from simple starting materials in a single operation, avoiding the need for isolation and purification of intermediates. rsc.org These strategies are particularly valuable for the synthesis of 1,6-naphthyridine derivatives due to their ability to rapidly build molecular complexity.

A notable example is the multicomponent synthesis of functionalized 1,6-naphthyridines from benzaldehydes, malononitrile, and 4-aminocumarin in the presence of a recyclable catalyst. bohrium.com This approach offers high yields and operational simplicity. Another efficient method involves a tandem oxidative reaction of pyridinones and 1,3-diarylpropenes to furnish 1,6-naphthyridones. researchgate.net

The synthesis of fused polycyclic 1,6-naphthyridin-4-amines through a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles also represents a powerful one-pot strategy. rsc.orgnih.gov In this reaction, the cyano group acts as a one-carbon synthon, leading to the formation of the fused ring system in good to excellent yields. rsc.orgnih.gov This method is also amenable to gram-scale synthesis, highlighting its potential for practical applications. rsc.orgnih.gov

Furthermore, a one-pot synthesis of bohrium.comresearchgate.netnaphthyridine-2(1H)-thione derivatives has been reported through the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.net Such multicomponent reactions are highly desirable for their atom economy and the ability to generate diverse structures from readily available starting materials. bohrium.comekb.eg

Table 2: Examples of Tandem and One-Pot Syntheses of 1,6-Naphthyridine Derivatives

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Multicomponent Reaction | Benzaldehydes, malononitrile, 4-aminocumarin | High yields, recyclable catalyst, aqueous media. | bohrium.com |

| Tandem Oxidative Reaction | Pyridinones, 1,3-diarylpropenes | Formation of 1,6-naphthyridones. | researchgate.net |

| Friedel–Crafts Cycloaromatisation | 4-(arylamino)nicotinonitriles | Mild conditions, gram-scale synthesis of fused 1,6-naphthyridin-4-amines. | rsc.orgnih.gov |

| One-pot Thione Synthesis | Benzylidene-cyanothioacetamide, cyclic ketones | Efficient access to thione derivatives of the 1,6-naphthyridine core. | researchgate.net |

Strategic Synthesis for Compound Library Generation

The generation of compound libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The 1,6-naphthyridine scaffold is well-suited for library synthesis due to the availability of multiple points for diversification.

A practical example is the synthesis of a 101-membered library based on the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.gov This scaffold was synthesized via an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization, and the library was generated through derivatization using urea (B33335), amide, and sulfonamide formation reactions. nih.gov This approach demonstrates how a core scaffold can be readily elaborated into a diverse collection of compounds for biological screening. nih.gov

The development of synthetic routes that allow for late-stage functionalization is also crucial for library generation. The synthesis of highly substituted 1,6-naphthyridines via heteroaryl ditriflate intermediates is a case in point. acs.org This method allows for the rapid diversification of the 1,6-naphthyridine core at multiple positions, facilitating the exploration of SAR. acs.org

Moreover, multicomponent reactions, as discussed in the previous section, are inherently suited for the generation of compound libraries. By varying the different starting materials in a multicomponent reaction, a large number of analogs can be synthesized in a time- and resource-efficient manner. The synthesis of benzo[b] bohrium.comresearchgate.netnaphthyridine derivatives through the Niementowski reaction, by condensing various anthranilic acids with different piperidones, is another example of a strategy that can be employed for library synthesis. mdpi.comnih.gov

Industrial Production Methodologies and Optimization Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the industrial production of this compound and its derivatives, methodologies that are scalable, use readily available starting materials, and have high yields are preferred.

While specific industrial production methods for this compound are not publicly detailed, general principles of process optimization can be applied to the known synthetic routes. For instance, the one-pot synthesis of fused polycyclic 1,6-naphthyridin-4-amines, which can be performed on a gram scale, is a promising starting point for industrial scale-up. rsc.orgnih.gov Optimization of this process would involve fine-tuning reaction parameters such as catalyst loading, temperature, reaction time, and solvent choice to maximize yield and minimize waste.

The use of cost-effective and environmentally benign reagents and solvents is another key consideration. For example, the use of water as a solvent in some multicomponent reactions for the synthesis of 1,6-naphthyridine derivatives is a significant advantage from an industrial perspective. bohrium.com The development of one-pot diazotation-fluorodediazoniation protocols for the synthesis of related 1,5-naphthyridine derivatives, which use readily available fluorinating agents, demonstrates a strategy that could be adapted for the large-scale production of fluorinated 1,6-naphthyridine analogs. nih.gov

Furthermore, the development of robust purification methods is crucial for industrial production. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The optimization of crystallization conditions to obtain the desired polymorph with high purity is a critical aspect of process development. While not directly pertaining to the 1,6-naphthyridine scaffold, the multikilogram scale synthesis of a 1,5-naphthyridine derivative highlights the feasibility of large-scale production of such heterocyclic compounds. nih.gov

Table 3: Key Considerations for Industrial Production of 1,6-Naphthyridine Derivatives

| Consideration | Description | Relevance to 1,6-Naphthyridine Synthesis |

|---|---|---|

| Scalability | The ability to increase the reaction volume without significant loss of yield or purity. | One-pot and gram-scale syntheses are good candidates for scale-up. rsc.orgnih.gov |

| Cost of Goods | The total cost of raw materials, reagents, and solvents. | Utilizing inexpensive and readily available starting materials is crucial. |

| Process Safety | Identifying and mitigating potential hazards associated with the chemical process. | Avoiding highly energetic or toxic reagents and intermediates. |

| Environmental Impact | Minimizing waste generation and using green solvents and reagents. | Aqueous-based syntheses are highly advantageous. bohrium.com |

| Yield and Purity | Maximizing the yield of the desired product with high purity. | Optimization of reaction conditions and purification methods is essential. |

| Regulatory Compliance | Adhering to the guidelines set by regulatory agencies for pharmaceutical manufacturing. | Ensuring the process is well-documented and controlled. |

Elucidation of Reaction Mechanisms in 1,6 Naphthyridine Chemistry

Mechanistic Pathways of Core Naphthyridine Ring Formation

The construction of the fundamental 1,6-naphthyridine (B1220473) ring system can be achieved through several strategic cyclization reactions, each proceeding via a distinct mechanistic pathway.

One of the classic methods adapted for this scaffold is the Skraup synthesis . This reaction typically involves heating 4-aminopyridine (B3432731) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgwikipedia.org The mechanism commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.com The amino group of 4-aminopyridine then undergoes a conjugate addition to acrolein. This is followed by an acid-catalyzed electrophilic cyclization onto the pyridine (B92270) ring and subsequent dehydration to form a dihydro-1,6-naphthyridine intermediate. The final step is the oxidation of this intermediate to yield the aromatic 1,6-naphthyridine ring. wikipedia.orgnumberanalytics.com Due to the often vigorous nature of the reaction, various modifications have been developed to improve yields and control. acs.org

A more recent and versatile approach involves an acid-mediated intramolecular Friedel–Crafts-type cycloaromatisation . nih.govrsc.org This strategy is particularly effective for synthesizing fused polycyclic 1,6-naphthyridin-4-amines. The process starts with a 4-(arylamino)nicotinonitrile precursor. researchgate.net In the presence of a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4), the nitrile group is activated. The acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. This facilitates an intramolecular electrophilic attack on the adjacent aryl ring, which is a classic Friedel–Crafts reaction. wikipedia.orgnih.gov The subsequent tautomerization of the resulting imine intermediate leads directly to the stable 4-amino-1,6-naphthyridine aromatic system. nih.gov

Another significant pathway involves the cyclization of functionalized pyridine precursors. For instance, the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of a 1,6-naphthyridin-2(1H)-one derivative bearing an amino group at the C4 position. nih.gov This reaction proceeds through nucleophilic attack, cyclization, and subsequent elimination steps to build the second ring.

Detailed Studies of Nucleophilic Aromatic Substitution on Naphthyridine Systems

The 1,6-naphthyridine ring, being an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms, is susceptible to nucleophilic aromatic substitution (SNA r). This reactivity is a cornerstone for the functionalization of the core structure. The predominant mechanism for SNAr reactions is the addition-elimination pathway . wikipedia.orgmasterorganicchemistry.com

This two-step mechanism is initiated by the attack of a nucleophile on a carbon atom of the naphthyridine ring that bears a suitable leaving group (e.g., a halide). libretexts.org This initial addition step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. The negative charge is delocalized across the ring system and is particularly stabilized by the electron-withdrawing nitrogen atoms through resonance. wikipedia.orgyoutube.com

The presence of additional electron-withdrawing groups on the ring, especially at positions ortho or para to the site of attack, can further stabilize the Meisenheimer complex and significantly accelerate the reaction rate. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the second, faster step of the mechanism, the leaving group is expelled, and the aromaticity of the 1,6-naphthyridine ring is restored, yielding the substituted product. masterorganicchemistry.com The reactivity of pyridines, and by extension naphthyridines, in SNAr reactions is notably high because the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

The Role of Acid and Base Catalysis in Amine-Involving Reactions

Both acid and base catalysis play pivotal roles in the synthesis and transformation of 1,6-naphthyridine derivatives, particularly in reactions involving amine functionalities.

Acid Catalysis is prominently featured in the intramolecular Friedel–Crafts cyclization to form 1,6-naphthyridin-4-amines. nih.govresearchgate.net As detailed in section 3.1, strong acids like H2SO4 or CF3SO3H are essential for activating the nitrile group of 4-(arylamino)nicotinonitrile precursors. rsc.org The acid protonates the nitrile, dramatically increasing its electrophilicity and enabling the subsequent ring-closing attack by the appended aryl group. wikipedia.org The Skraup reaction also relies heavily on sulfuric acid, not only to catalyze the dehydration of glycerol but also to facilitate the electrophilic cyclization step. acs.orgnumberanalytics.com

Base Catalysis is frequently employed in condensation reactions that form the naphthyridine ring or its derivatives. For example, piperidine (B6355638), a weak organic base, is often used to catalyze Knoevenagel condensations, which can be part of a multi-component sequence for building the naphthyridine framework. wikipedia.org The mechanism of piperidine catalysis in such reactions involves the formation of a more reactive iminium ion from the aldehyde reactant. This iminium ion is then attacked by the enolate of the active methylene (B1212753) compound (e.g., malononitrile). acs.org Piperidine also facilitates the initial deprotonation of the active methylene compound to generate the nucleophilic enolate. acs.org This catalytic cycle is crucial in various multi-component reactions leading to complex heterocyclic systems. kthmcollege.ac.in

| Catalyst Type | Reaction Example | Role of Catalyst |

| Acid (H2SO4, CF3SO3H) | Intramolecular Friedel–Crafts Cyclization | Protonates and activates the nitrile group, increasing its electrophilicity for ring closure. nih.govresearchgate.net |

| Acid (H2SO4) | Skraup Synthesis | Catalyzes dehydration of glycerol and the electrophilic cyclization step. acs.orgnumberanalytics.com |

| Base (Piperidine) | Knoevenagel Condensation | Forms a reactive iminium ion and generates the enolate from the active methylene compound. wikipedia.orgacs.org |

Multi-Component Reaction Mechanisms (e.g., Knoevenagel Condensation, Michael Addition, Cyclization Sequences)

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex 1,6-naphthyridine derivatives by combining three or more reactants in a single pot. These reactions often proceed through a cascade of mechanistic steps. A common and powerful sequence involves an initial Knoevenagel condensation , followed by a Michael addition and subsequent cyclization . thieme-connect.com

A representative mechanism for the formation of a 1,6-naphthyridine-2,5-dione derivative illustrates this cascade. thieme-connect.com The process is initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound like Meldrum's acid. wikipedia.orgthieme-connect.com This step forms a highly electrophilic arylidene intermediate.

The second step is a Michael (conjugate) addition, where the amino group of an aminopyridinone acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the arylidene intermediate. This addition creates a new carbon-nitrogen bond and forms an open-chain intermediate.

The final phase of the cascade involves intramolecular cyclization. A nucleophilic center within the intermediate (often a carbanion generated from the deprotonation of the remaining active methylene portion) attacks an electrophilic site (such as a carbonyl group), leading to the formation of the second ring of the naphthyridine system. This is often followed by dehydration or other elimination steps to yield the final, stable aromatic or partially saturated product. thieme-connect.com Such cascade reactions are highly atom-economical and allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net

Stereochemical Considerations in Amine Transformations

While simple pyramidal inversion at the nitrogen of the 4-amino group in 1,6-naphthyridin-4-amine (B1269099) is typically rapid and not a source of stable stereoisomers, stereochemistry becomes a critical consideration in the synthesis of more complex, fused, or substituted naphthyridine derivatives.

Significant stereochemical control has been demonstrated in the diastereoselective synthesis of fused pyrano- and furano-naphthyridine derivatives. ekb.eg In one study, a multi-component coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA), yielded products with high cis diastereoselectivity. However, a notable shift in selectivity was observed upon changing the reaction solvent. The addition of water as a co-solvent caused a switch in the diastereoselectivity, favoring the formation of the trans isomer. ekb.eg This suggests that the transition state of the cyclization step is highly sensitive to the solvent environment, likely due to differences in solvation and hydrogen bonding, which can preferentially stabilize one diastereomeric transition state over the other.

| Reaction Conditions | Major Diastereomer |

| Camphor sulfonic acid (CSA) catalyst | cis ekb.eg |

| CSA catalyst with added water | trans ekb.eg |

This control over diastereoselectivity is crucial for developing specific three-dimensional structures required for biological activity and highlights the importance of reaction conditions in directing the stereochemical outcome of amine-involving transformations in naphthyridine chemistry.

Advanced Spectroscopic Characterization of 1,6 Naphthyridin 4 Amine Hydrochloride and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 1,6-naphthyridin-4-amine (B1269099) and its analogs, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of the 1,6-naphthyridine (B1220473) core is expected to show a set of distinct signals for the aromatic protons. The introduction of an amino group at the C4 position would lead to a significant upfield shift of the proton at the C3 position and, to a lesser extent, the proton at the C5 position, due to the electron-donating nature of the amino group. The protons of the amino group itself would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. For the hydrochloride salt, protonation of one of the nitrogen atoms in the naphthyridine ring would cause a general downfield shift of the aromatic proton signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the 1,6-naphthyridine ring system would exhibit signals in the aromatic region. The C4 carbon, directly attached to the amino group, is expected to show a significant upfield shift compared to the unsubstituted 1,6-naphthyridine. Conversely, the other carbons in the pyridine (B92270) ring bearing the amino group would also be influenced, though to a smaller degree. The chemical shifts in the hydrochloride salt would be affected by the protonation of a ring nitrogen, leading to changes in the electron distribution across the heterocyclic system.

A full assignment of the ¹H and ¹³C NMR spectra for novel analogs is typically achieved through a combination of 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which help to establish proton-proton and proton-carbon connectivities.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 1,6-naphthyridin-4-amine hydrochloride, the FTIR spectrum would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹. The presence of the hydrochloride salt may lead to the formation of an ammonium (B1175870) salt (-NH₃⁺), which would exhibit broad and strong N-H stretching bands in the 3000-2800 cm⁻¹ region. The N-H bending vibration of the primary amine is typically observed in the 1650-1580 cm⁻¹ range. The C=C and C=N stretching vibrations of the aromatic naphthyridine ring system would give rise to a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region. Additionally, out-of-plane C-H bending vibrations for the substituted aromatic rings would be present in the fingerprint region (below 1000 cm⁻¹).

Table of Expected FTIR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3400-3250 | Medium | Two bands expected for a primary amine. |

| N-H Stretch (Ammonium) | 3000-2800 | Strong, Broad | Indicative of the hydrochloride salt. |

| Aromatic C-H Stretch | 3100-3000 | Medium | |

| N-H Bend (Amine) | 1650-1580 | Medium | |

| Aromatic C=C/C=N Stretch | 1600-1400 | Medium-Strong | Multiple sharp bands. |

| Aromatic C-N Stretch | 1335-1250 | Strong | |

| C-H Bending | < 1000 | Medium-Strong | Fingerprint region. |

Mass Spectrometry (MS, LCMS, ESI-HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 1,6-naphthyridin-4-amine, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. In the case of the hydrochloride salt, techniques like Electrospray Ionization (ESI) would typically show the protonated molecule ([M+H]⁺) in the positive ion mode.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the parent compound and its analogs. The predicted m/z value for the protonated molecule of 1,6-naphthyridin-4-amine (C₈H₇N₃) is 146.0713. nih.gov

The fragmentation pattern in mass spectrometry can provide valuable structural information. For aliphatic amines, a common fragmentation pathway is the cleavage of the Cα-Cβ bond. For aromatic amines like 1,6-naphthyridin-4-amine, the fragmentation is likely to involve the loss of small neutral molecules such as HCN from the heterocyclic ring system. The stability of the aromatic system would likely result in a prominent molecular ion peak.

Predicted Mass Spectrometry Data for 1,6-Naphthyridin-4-amine:

| Ion | Predicted m/z |

| [M]⁺ | 145.0640 |

| [M+H]⁺ | 146.0713 |

| [M+Na]⁺ | 168.0532 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Emission Quantum Yields, Stokes Shift)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential for characterizing the photophysical properties of 1,6-naphthyridin-4-amine and its analogs, which are often fluorescent.

The UV-Vis absorption spectra of fused polycyclic 1,6-naphthyridin-4-amine derivatives typically show multiple broad absorption bands. For a series of tri-, tetra-, and pentacyclic analogs in DMSO, the maximum absorption wavelengths (λ_abs) have been observed to range from 344 to 448 nm. nih.gov The position of the absorption maximum is sensitive to the electronic nature of the substituents on the aromatic rings. For instance, the introduction of an electron-donating diethylamino group can cause a significant bathochromic (red) shift in the absorption spectrum. nih.gov

Upon excitation, many of these compounds exhibit fluorescence. The fluorescence emission spectra, recorded under 365 nm excitation, for a range of analogs show maximum emission peaks (λ_em) around 450 nm. nih.gov Similar to the absorption spectra, the emission maxima are also influenced by the molecular structure.

The absolute fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, has been determined for several analogs in DMSO. These values can vary significantly depending on the substitution pattern. For example, some fluorinated derivatives exhibit high quantum yields (0.75-0.79), while phenyl-substituted compounds show lower quantum yields (0.36-0.40), which may be due to energy dissipation through rotational freedom. researchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important photophysical parameter. A larger Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. Some derivatives, such as those with a diethylamino substituent, have been shown to exhibit an extended Stokes shift while maintaining a favorable quantum efficiency. rsc.org

Photophysical Properties of Selected Fused 1,6-Naphthyridin-4-amine Analogs in DMSO:

| Compound | λ_abs (nm) | λ_em (nm) | Φ_F | Stokes Shift (cm⁻¹) |

| Analog 1 (Tetracyclic) | 398 | 445 | 0.67 | 2690 |

| Analog 2 (Phenyl-substituted) | 400 | 448 | 0.36 | 2720 |

| Analog 3 (Fluorinated) | 402 | 450 | 0.79 | 2710 |

| Analog 4 (Diethylamino-substituted) | 448 | 510 | 0.52 | 2830 |

(Data adapted from a study on fused polycyclic 1,6-naphthyridin-4-amines) nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For a specific analog, 7-methyl-2-phenylbenzo[b] spectrabase.comnih.govnaphthyridin-10-amine, the structure has been unambiguously established by X-ray crystallographic analysis (CCDC deposition number: 2406765). nih.gov This analysis confirmed the planar structure of the fused ring system. Accessing the crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (CCDC) would provide detailed structural parameters for this analog.

The crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of this compound, the presence of the chloride counter-ion and the potential for N-H···Cl hydrogen bonds would play a significant role in the crystal lattice formation. These interactions are crucial for understanding the solid-state properties of the material.

Advanced Spectral Techniques for Excited State Characterization

To gain a deeper understanding of the photophysical processes that occur after light absorption, advanced time-resolved spectroscopic techniques are employed. These methods can probe the dynamics of excited states on timescales ranging from femtoseconds to seconds.

Time-Resolved Fluorescence Spectroscopy: This technique monitors the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides information about the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. For a series of 1,6-naphthyridine derivatives, fluorescence lifetimes of about 10 ns have been reported in various solvents. rsc.org Time-resolved fluorescence can be used to study dynamic processes such as excited-state reactions, energy transfer, and molecular rotations.

Transient Absorption Spectroscopy: Also known as flash photolysis, this pump-probe technique allows for the direct observation of excited states, including those that are non-emissive (e.g., triplet states), and other transient species like radicals or ions. A pump pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time and wavelength. This provides a "spectrum" of the excited state and allows for the monitoring of its formation and decay kinetics. For N-heterocyclic compounds, transient absorption spectroscopy can be used to study processes such as intersystem crossing from the singlet to the triplet state and photoinduced electron transfer. The technique can reveal the presence of ground-state bleaching, stimulated emission, and excited-state absorption, providing a comprehensive picture of the excited-state dynamics. sciforum.netmdpi.com

Computational and Theoretical Investigations of 1,6 Naphthyridin 4 Amine Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,6-naphthyridine (B1220473) derivatives to understand their geometry, electronic properties, and spectroscopic characteristics. nih.govmdpi.commdpi.com

Research on fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives has utilized Time-Dependent DFT (TD-DFT) to elucidate the origins of their fluorescence properties. nih.gov These calculations help determine adiabatic emission energies and analyze the nature of electronic transitions. rsc.org For instance, to understand variations in emission wavelengths among different structurally distinct fused 1,6-naphthyridin-4-amines, hole-electron analysis has been performed. nih.gov This analysis provides key metrics such as the D index (spatial separation between hole and electron centroids), the Sr index (degree of overlap between hole and electron distributions), and the t index, which collectively describe the charge transfer characteristics upon excitation. nih.gov

In one study, the following parameters were calculated for a series of fused 1,6-naphthyridin-4-amine derivatives:

| Compound | D index (Å) | Sr index | t index (Å) | Adiabatic Emission Energy (eV) |

| 2a | 0.56 | 0.81 | -1.48 | 3.000 |

| 2t | 0.63 | 0.81 | -1.41 | 2.855 |

| 2u | --- | --- | --- | 3.032 |

| 2v | 0.57 | 0.81 | -1.09 | 2.800 |

| 2y | --- | --- | --- | 2.344 |

Data sourced from studies on fused polycyclic 1,6-naphthyridin-4-amine derivatives. nih.govrsc.org

DFT has also been employed to study amine-imine tautomerization in complex 1,6-naphthyridine systems, optimizing molecular geometries and comparing electronic properties and densities with experimental data. researchgate.net Such studies help to predict the dominant tautomeric form in different environments. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cmjpublishers.com It is a critical tool in drug discovery for understanding how a ligand, such as a 1,6-naphthyridine derivative, might interact with a biological target like a protein or enzyme.

In silico studies on various naphthyridine scaffolds have demonstrated the utility of this approach. For example, derivatives of the related 1,8-naphthyridine (B1210474) have been docked against the human Adenosine A2A receptor to predict their binding efficiency and identify key interactions. nih.gov Similarly, novel functionalized nih.govrsc.org-naphthyridines were evaluated as potential antibacterial agents through molecular docking studies with the β-Ketoacyl-acyl carrier protein synthase III (FabH) target. rkmmanr.org In another study, 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and selective inhibitors of Fibroblast growth factor receptor 4 (FGFR4), a critical target in hepatocellular carcinoma, with docking used to guide structural optimizations. acs.org These simulations provide insights into the binding mode and can predict binding energy, helping to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Quantum Chemical Parameters in Structure-Reactivity and Adsorption Correlations

Quantum chemical calculations provide a suite of parameters that are valuable for developing quantitative structure-activity relationships (QSAR) and understanding reactivity. For derivatives of 1,6-naphthyridin-4-amine, parameters derived from DFT calculations have been used to correlate molecular structure with observed optical properties. nih.gov

Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is related to the chemical reactivity and kinetic stability of a molecule. mdpi.com

Electron Density Distribution: Analysis of charge allocation on different atoms can reveal information about a molecule's electrostatic potential and identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Hole-Electron Analysis Indices (D, Sr, t): As mentioned previously, these indices are used to quantify the nature of electronic excitations, which is crucial for understanding fluorescence and other photophysical processes. nih.gov

Adiabatic Emission Energies: These theoretically calculated values can be correlated with experimentally observed fluorescence emission wavelengths. rsc.org

For example, TD-DFT calculations on a series of fused 1,6-naphthyridin-4-amines yielded vertical excitation energies that correlate with their absorption spectra. researchgate.net

| Compound | Vertical Excitation Energy (eV) |

| 2a | 3.424 |

| 2t | 3.261 |

| 2u | 3.261 |

| 2v | 3.098 |

| 2y | 2.716 |

Data sourced from a study on fused polycyclic 1,6-naphthyridin-4-amine derivatives. researchgate.net

These parameters are fundamental in building predictive models for both chemical reactivity and properties like adsorption, where electronic interactions between the molecule and a surface are critical.

Molecular Dynamics and Monte Carlo Simulations (e.g., Adsorption Behavior)

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational methods for studying the behavior of molecular systems over time. While specific MD or MC studies on the adsorption behavior of 1,6-naphthyridin-4-amine hydrochloride were not found, these techniques are widely applied to amine-containing systems to understand adsorption phenomena. frontiersin.orgmdpi.com

Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for studying gas adsorption in porous materials. frontiersin.orgmdpi.com This method has been used extensively to investigate CO2 capture by amine-functionalized metal-organic frameworks (MOFs). frontiersin.orgnih.gov The simulations can predict adsorption isotherms, selectivity for different gases, and the ideal degree of amine functionalization to maximize capture efficiency. frontiersin.orgnih.gov

Molecular Dynamics (MD) simulations follow the trajectory of atoms and molecules over time, providing insights into the dynamics of systems. In the context of ligand-target interactions, MD is often used after molecular docking to assess the stability of the predicted binding pose. nih.gov For instance, MD simulations of 1,8-naphthyridine derivatives complexed with the A2A receptor suggested the formation of a stable complex, validating the docking results. nih.gov MD can also be used to study the diffusion and adsorption of molecules onto surfaces, providing a dynamic picture of the process.

Solvatochromism Analysis for Determining Excited State Dipole Moments and Hyperpolarizability

Solvatochromism is the phenomenon where the color of a solution changes depending on the polarity of the solvent in which the solute is dissolved. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.orgumbc.edu By analyzing the shift in absorption or emission spectra across a range of solvents with different polarities, it is possible to gain insights into the molecule's properties in the excited state, such as its dipole moment. umbc.edu

While a specific solvatochromism analysis for this compound was not identified, the optical properties of related compounds have been investigated. Studies on certain 1,6-naphtyridin-7(6H)-ones have noted solvatochromism as one of their powerful fluorescent properties. researchgate.net The investigation of fluorescence in various fused polycyclic 1,6-naphthyridin-4-amines demonstrates their potential as fluorophores, a property often linked to solvatochromic behavior. nih.govrsc.org The amine functionality, in particular, is known to contribute to intramolecular charge transfer (ICT) states, which are often sensitive to the solvent environment. umbc.edu A systematic solvatochromic study would be a valuable tool for characterizing the excited state and nonlinear optical properties of the 1,6-naphthyridin-4-amine scaffold.

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, helping to elucidate reaction mechanisms, identify intermediates, and calculate the energy of transition states. This provides a deeper understanding of reaction kinetics and can guide the optimization of synthetic routes.

While experimental methods for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines have been developed, such as the CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, in silico studies of these specific reaction pathways are not widely reported. nih.govrsc.orgnih.gov Theoretical investigations could, for example, use DFT to map the potential energy surface of the reaction, calculate activation barriers for key steps, and analyze the structure of the transition states. Such studies would be invaluable for explaining observed product yields and regioselectivity, and for predicting the feasibility of new synthetic strategies for the 1,6-naphthyridine scaffold.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

While classical methods like the Skraup reaction have been used for synthesizing the 1,6-naphthyridine (B1220473) core, they often involve harsh conditions. acs.org Modern research is focused on developing milder, more efficient, and environmentally benign synthetic strategies.

Recent advancements include the use of acid-mediated intramolecular Friedel–Crafts reactions. rsc.orgnih.gov A notable method involves the CF₃SO₃H- or H₂SO₄-mediated cycloaromatisation of 4-(arylamino)nicotinonitrile precursors, which proceeds under mild conditions with good to excellent yields (41–98%). nih.gov This approach is advantageous as it can be performed on a gram scale and allows for late-stage functionalization. rsc.orgnih.gov

Another promising area is the use of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity. ekb.eg The development of MCRs for 1,6-naphthyridine derivatives, potentially using green solvents like water and eco-friendly catalysts, represents a significant step towards sustainability. researchgate.netresearchgate.netnih.gov Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to other naphthyridine isomers, suggesting its potential for the 1,6-naphthyridine scaffold to reduce reaction times and improve yields. derpharmachemica.com

Future methodologies will likely focus on catalytic C-H activation and functionalization, allowing for direct and selective introduction of substituents onto the naphthyridine core, thereby minimizing the need for pre-functionalized starting materials and reducing waste.

| Methodology | Key Features | Advantages | Potential for Sustainability | Reference |

|---|---|---|---|---|

| Friedel–Crafts Annulation | CF₃SO₃H or H₂SO₄ mediated cyclization of 4-(arylamino)nicotinonitriles. | Mild conditions, good to excellent yields (41-98%), scalable, allows late-stage functionalization. | Milder conditions compared to classical methods. | rsc.orgnih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | High atom economy, step efficiency, reduced waste. | Can be designed to use green solvents (e.g., water) and catalysts. | ekb.egnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often higher yields, improved purity. | Energy efficient, aligns with green chemistry principles. | derpharmachemica.com |

| Diversification via Ditriflates | One-pot ditriflation and regioselective substitution of 1,6-naphthyridine-5,7-diones. | Rapid diversification, access to highly substituted derivatives. | Efficient use of intermediates, reducing overall step count. | acs.org |

Exploration of Undiscovered Reactivity Profiles of the 1,6-Naphthyridin-4-amine (B1269099) Moiety

The reactivity of the 1,6-naphthyridine system is analogous in some ways to quinolines and other diazanaphthalenes, but its specific substitution patterns create a unique electronic landscape. mdpi.com The presence of two nitrogen atoms influences the electron density of the rings, making certain positions susceptible to either nucleophilic or electrophilic attack. The 4-amino group further modulates this reactivity, acting as a strong electron-donating group that activates the ring system.

Future research will likely delve into:

Selective Functionalization: Exploring regioselective reactions such as halogenation, nitration, and sulfonation to introduce new functional groups at specific positions. The interplay between the directing effects of the ring nitrogens and the amino group could lead to novel and predictable substitution patterns.

Metal-Catalyzed Cross-Coupling: Expanding the scope of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions on halogenated derivatives of 1,6-naphthyridin-4-amine. This would enable the introduction of a wide variety of carbon and heteroatom substituents, crucial for tuning the electronic and photophysical properties of the molecule.

C-H Activation: Developing protocols for the direct C-H functionalization of the naphthyridine core. This advanced strategy would bypass the need for prior halogenation, offering a more atom-economical route to complex derivatives.

Reactions involving the Amino Group: While the amino group is a key feature, its own reactivity can be further exploited. Derivatization to amides, sulfonamides, or its use as a directing group in ortho-metalation reactions could unlock new synthetic pathways.

Understanding these reactivity profiles is essential for creating a diverse library of 1,6-naphthyridin-4-amine derivatives for screening in drug discovery and materials science applications.

Integration with Advanced Machine Learning and AI in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.gov For the 1,6-naphthyridin-4-amine scaffold, AI can be integrated in several key areas:

Predictive Modeling: ML algorithms, such as Support Vector Machines (SVM) and neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and material characteristics of novel 1,6-naphthyridine derivatives. nih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. newswise.com

De Novo Molecular Design: Generative AI models, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new 1,6-naphthyridine-based molecules with desired properties. nih.gov These models can explore a vast chemical space to identify novel structures that human chemists might not conceive.

Synthesis Prediction: AI tools can assist in planning the synthesis of complex target molecules. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction pathways, predict potential side products, and recommend reaction conditions, thus streamlining the synthetic process.

Data Analysis: AI can analyze complex datasets from high-throughput screening and spectroscopic analysis to identify structure-activity relationships (SAR) or structure-property relationships (SPR). This can provide crucial insights for the rational design of next-generation compounds. nih.gov

The integration of AI will create a powerful feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the AI models, leading to a more efficient discovery pipeline.

Expansion into Novel Functional Material Applications Beyond Current Scope

The rigid, planar, and electron-deficient nature of the naphthyridine core makes it an attractive building block for functional organic materials. nih.govacs.org Fused polycyclic 1,6-naphthyridin-4-amines have already demonstrated potential as fluorophores due to their interesting optical and electrochemical properties. rsc.orgnih.gov

Future research is expected to expand into several new areas:

Organic Light-Emitting Diodes (OLEDs): Naphthyridine derivatives have been investigated as n-type materials for OLEDs. researchgate.netrsc.org The 1,6-naphthyridin-4-amine scaffold can be functionalized with donor and acceptor groups to tune the emission color, quantum yield, and charge-transport properties, potentially leading to highly efficient emitters for next-generation displays and lighting. acs.org

Fluorescent Probes and Sensors: The fluorescence of the 1,6-naphthyridin-4-amine moiety can be sensitive to its local environment. mdpi.com This property can be harnessed to develop chemosensors for detecting metal ions, anions, or biologically important molecules. rsc.orgresearchgate.netnih.gov The development of near-infrared (NIR) probes based on this scaffold is particularly interesting for biological imaging due to deeper tissue penetration and lower autofluorescence. rsc.org

Organic Semiconductors: By extending the π-conjugation through polymerization or by introducing appropriate substituents, 1,6-naphthyridine-based materials could be developed for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Porous Materials: The defined geometry and presence of nitrogen atoms make 1,6-naphthyridin-4-amine an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials could have applications in gas storage, separation, and catalysis.

| Naphthyridine Type | Key Photophysical Properties | Demonstrated/Potential Application | Reference |

|---|---|---|---|

| Fused Polycyclic 1,6-Naphthyridin-4-amines | Fluorescent, with tunable absorption (344-448 nm) and emission based on substituents. | Organic small-molecule fluorophores. | nih.gov |

| 1,8-Naphthyridine (B1210474) Oligomers | High fluorescence quantum yields (0.70-1.0), high glass-transition temperatures. | Emitters and electron-transport materials in OLEDs. | researchgate.netrsc.org |

| 1,6-Naphthyridin-7(6H)-ones | Solvatochromism, acidochromism, large Stokes shifts, dual fluorescence. | Fluorescent probes, luminescent devices. | mdpi.comrsc.org |

| Cationic Naphthyridine Dyes | OFF-ON fluorescence response to DNA/RNA, near-infrared emission (up to 762 nm). | Fluorescent probes for nucleic acid imaging in mitochondria. | rsc.org |

Q & A

Q. What are the primary synthetic routes for 1,6-Naphthyridin-4-amine hydrochloride, and how do they differ in efficiency?

The compound is typically synthesized via amination of halogenated precursors (e.g., 3-chloro-1,6-naphthyridine) using agents like potassium amide in liquid ammonia (yields 50–80%) . Alternatively, direct amination of nitro derivatives (e.g., 3-nitro-1,6-naphthyridine) with KMnO₄ in liquid NH₃ achieves 55% yield . Efficiency depends on precursor availability, reaction time, and purification complexity. Halogenated precursors often require harsher conditions but yield fewer by-products compared to nitro derivatives.

Q. How can researchers confirm the structural identity of this compound?

Use spectroscopic techniques :

- NMR : Analyze aromatic proton environments (e.g., δ 8.2–9.0 ppm for naphthyridine protons) .

- Mass spectrometry (MS) : Confirm molecular ion peaks at m/z 159.188 (free base) and adducts for the hydrochloride form .

- InChI Key : Validate against reference standards (e.g.,

XQOHGKZCTXPHMB-UHFFFAOYSA-Nfor the free base) .

Q. What methods are recommended for assessing the purity of this compound?

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., liquid NH₃) .

- Emergency measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in halogen-to-amine substitutions?

- Temperature control : Lower temperatures (e.g., –30°C) reduce side reactions during amination of 3-bromo-1,6-naphthyridine .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate NH₃ diffusion into organic phases .

Q. What mechanistic insights explain by-product formation during decarboxylation of naphthyridinecarboxylic acid precursors?

Decarboxylation of 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid at 250°C produces 6-methyl-1,6-naphthyridin-5(6H)-one via a radical intermediate . Competing pathways (e.g., ring-opening) may occur if temperatures exceed 300°C, leading to undesired degradation products. Computational modeling (DFT) can predict transition states to minimize by-products .

Q. How should researchers address discrepancies in reported spectroscopic data for naphthyridine derivatives?

- Cross-validate data : Compare NMR shifts across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent effects .

- Reproduce literature methods : Ensure identical instrumentation (e.g., 400 MHz vs. 500 MHz NMR) and calibration standards .